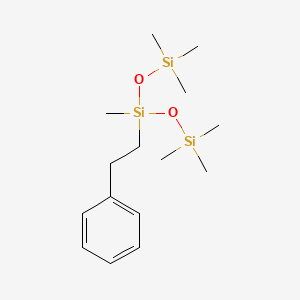
1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylethyl)trisiloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylethyl)trisiloxane is a siloxane compound characterized by its unique structure, which includes three silicon atoms connected by oxygen atoms, with methyl groups and a phenylethyl group attached. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylethyl)trisiloxane can be synthesized through the hydrosilylation reaction of 1,1,1,3,5,5,5-heptamethyltrisiloxane with styrene in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrosilylation processes. These processes utilize continuous flow reactors and advanced catalyst systems to ensure high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
化学反应分析
Types of Reactions
1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylethyl)trisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxane derivatives.
Reduction: Reduction reactions can convert the compound into silanes with different functional groups.
Substitution: The phenylethyl group can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed.
Major Products Formed
Oxidation: Silanols and siloxane derivatives.
Reduction: Various silanes with different functional groups.
Substitution: New siloxane compounds with substituted organic groups.
科学研究应用
1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylethyl)trisiloxane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other siloxane compounds.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility and stability.
Industry: Utilized in the production of coatings, adhesives, and sealants, as well as in the formulation of cosmetics and personal care products.
作用机制
The mechanism of action of 1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylethyl)trisiloxane involves its interaction with various molecular targets and pathways. In chemical reactions, the silicon-oxygen bonds play a crucial role in determining the reactivity and stability of the compound. The phenylethyl group can influence the compound’s solubility and interaction with organic molecules, making it a versatile reagent in organic synthesis.
相似化合物的比较
Similar Compounds
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Lacks the phenylethyl group, making it less versatile in organic synthesis.
Bis(trimethylsiloxy)methylsilane: Similar structure but different functional groups, leading to different reactivity and applications.
Heptamethylhydrotrisiloxane: Contains a hydrogen atom instead of the phenylethyl group, affecting its chemical properties and uses.
Uniqueness
1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylethyl)trisiloxane stands out due to its unique combination of silicon-oxygen bonds and the phenylethyl group. This combination imparts distinct chemical properties, such as enhanced solubility in organic solvents and increased reactivity in nucleophilic substitution reactions. These features make it a valuable compound in various scientific and industrial applications.
属性
CAS 编号 |
3439-16-5 |
|---|---|
分子式 |
C15H30O2Si3 |
分子量 |
326.65 g/mol |
IUPAC 名称 |
trimethyl-[methyl-(2-phenylethyl)-trimethylsilyloxysilyl]oxysilane |
InChI |
InChI=1S/C15H30O2Si3/c1-18(2,3)16-20(7,17-19(4,5)6)14-13-15-11-9-8-10-12-15/h8-12H,13-14H2,1-7H3 |
InChI 键 |
CWZFFISPCWLLPM-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)O[Si](C)(CCC1=CC=CC=C1)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


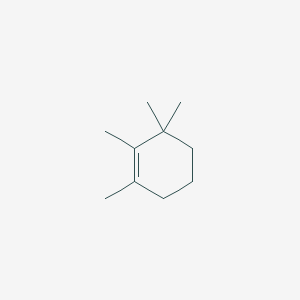
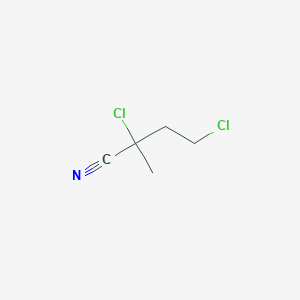
![2-([1,1'-Biphenyl]-3-yl)-N-methylacetamide](/img/structure/B14151914.png)

![N,N'-bis[4-nitro-3-(trifluoromethyl)phenyl]butanediamide](/img/structure/B14151926.png)
![5-[Hydroxy(diphenyl)methyl]furan-2-carbaldehyde](/img/structure/B14151934.png)
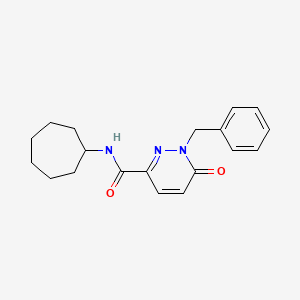
![3,3,5,5-tetramethyl-6-[(E)-2-(3-nitrophenyl)ethenyl]oxane-2,4-dione](/img/structure/B14151937.png)
![1-[1-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-4-nitrobenzene](/img/structure/B14151938.png)
![N-[(2-prop-2-enoxyphenyl)methylideneamino]tridecanamide](/img/structure/B14151943.png)
![(1Z)-3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-hydroxybutanimidamide](/img/structure/B14151967.png)
![2-(4-Methylphenyl)benzo[H]quinazoline](/img/structure/B14151980.png)
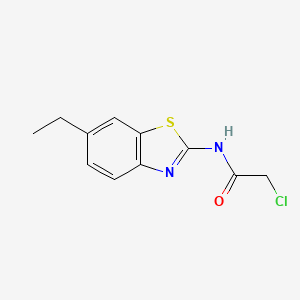
![2-Phenyl-1-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylethanone](/img/structure/B14151988.png)
